4-Chloro-5-methylpyrimidine hydrochloride
Overview
Description
4-Chloro-5-methylpyrimidine is a compound with the molecular formula C5H5ClN2 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methylpyrimidine hydrochloride is C5H6Cl2N2 . The average mass is 165.020 Da and the monoisotopic mass is 163.990799 Da .Physical and Chemical Properties Analysis
4-Chloro-5-methylpyrimidine has a molecular weight of 128.56 . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-2-methylpyrimidine, synthesized from acetamidine hydrochloride and dimethyl malonate, is an essential intermediate for anticancer drug dasatinib. The synthesis involves cyclization and chlorination processes, with optimal conditions explored for maximizing yields (Guo Lei-ming, 2012).
Precursor for Pharmaceuticals and High Explosives
4,6-Dihydroxy-2-methylpyrimidine, serving as a precursor, has extensive applications in producing high-value pharmaceuticals and high explosives. The synthesis and process chemistry of this compound have been optimized to develop cost-effective production methods, confirmed through various analytical techniques (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).
Regioselective Synthesis in Organic Chemistry
4-Chloro-5-iodo-6-methylpyrimidine is used in Pd/C–Cu catalyzed coupling reactions with terminal alkynes, yielding 5-alkynyl-4-chloropyrimidines. This demonstrates its role in regioselective synthesis, crucial for developing specific organic compounds with desired functional groups (M. Pal, Venkateswara Rao Batchu, N. K. Swamy, S. Padakanti, 2006).
Vitamin B1 Intermediate Synthesis
4-Amino-5-aminomethyl-2-methylpyrimidine is a key intermediate for Vitamin B1. Scalable syntheses for this compound have been developed, offering a convenient approach suitable for industrial applications. This highlights the importance of 4-Chloro-5-methylpyrimidine hydrochloride derivatives in vitamin synthesis (Lei Zhao, Xiaodong Ma, Fener Chen, 2012).
Antibacterial Applications
Compounds derived from 4-amino-5-bromo-2-chloro-6-methylpyrimidine, such as thiazolo[4,5-d]pyrimidines, have been synthesized and evaluated for their antibacterial properties. This research indicates the potential use of these compounds in developing new antibacterial agents (M. Rahimizadeh, M. Bakavoli, A. Shiri, Reyhaneh Faridnia, Parvaneh Pordeli, F. Oroojalian, 2011).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-5-methylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWAWOUFZPLBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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